

An In-depth Technical Guide to the Physicochemical Properties of 10-O-Vanilloylaucubin

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Compound of Interest

Compound Name: 10-O-Vanilloylaucubin

Cat. No.: B049866

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of **10-O-Vanilloylaucubin**, an iridoid glycoside with potential therapeutic applications. The information is compiled from various scientific sources and is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Chemical Identity and Physical Properties

10-O-Vanilloylaucubin is a natural product classified as an iridoid glycoside. It is characterized by the presence of a vanilloyl group attached to the C-10 position of the aucubin core structure.

Table 1: General and Physicochemical Properties of **10-O-Vanilloylaucubin**

Property	Value	Source(s)
IUPAC Name	[(1S,4aR,5S,7aS)-5-hydroxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-7-yl]methyl 4-hydroxy-3-methoxybenzoate	[1]
CAS Number	193969-08-3	[2]
Molecular Formula	C ₂₃ H ₂₈ O ₁₂	[2]
Molecular Weight	496.465 g/mol	[2]
Physical Description	Powder	[2]
Purity	Typically 95% - 99% (as supplied by commercial vendors)	[2]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	[1]

Note: Specific quantitative data for melting point, pKa, and logP are not readily available in the public domain and would likely require experimental determination.

Spectroscopic Data for Structural Elucidation

The structural identity of **10-O-Vanilloylaucubin** is primarily confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. While specific, detailed spectral data for this compound is not publicly available, this section outlines the expected spectral characteristics based on its structure and data for similar iridoid glycosides.

Table 2: Expected Spectroscopic Data for **10-O-Vanilloylaucubin**

Technique	Expected Observations
^1H NMR	Signals corresponding to the protons of the aucubin core, the glucose moiety, and the vanilloyl group. Characteristic signals would include those for the olefinic protons of the iridoid ring, the anomeric proton of the glucose unit, and the aromatic protons of the vanilloyl group.
^{13}C NMR	Resonances for all 23 carbon atoms in the molecule. Key signals would include those for the carbonyl carbon of the ester, the aromatic carbons of the vanilloyl group, the carbons of the iridoid core, and the carbons of the glucose moiety.
Mass Spectrometry (MS)	The molecular ion peak $[\text{M}]^+$ or adduct ions (e.g., $[\text{M}+\text{H}]^+$, $[\text{M}+\text{Na}]^+$) corresponding to the molecular weight of 496.465. Fragmentation patterns would likely involve the loss of the vanilloyl group and the glucose moiety.
Infrared (IR) Spectroscopy	Absorption bands characteristic of hydroxyl ($-\text{OH}$) groups (broad band around 3400 cm^{-1}), ester carbonyl ($\text{C}=\text{O}$) stretching (around $1700\text{--}1720\text{ cm}^{-1}$), aromatic $\text{C}=\text{C}$ stretching (around 1600 and 1450 cm^{-1}), and $\text{C}-\text{O}$ stretching vibrations (in the $1300\text{--}1000\text{ cm}^{-1}$ region).

Experimental Protocols for Physicochemical Characterization

The following are detailed, generalized methodologies for the key experiments used to determine the physicochemical properties of iridoid glycosides like **10-O-Vanilloylaucubin**.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Objective: To determine the purity of a **10-O-Vanilloylaucubin** sample.

Methodology:

- **Sample Preparation:** Accurately weigh and dissolve a small amount of the **10-O-Vanilloylaucubin** powder in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration.
- **Chromatographic System:** Utilize a reverse-phase C18 column.
- **Mobile Phase:** A gradient elution is typically employed, starting with a higher proportion of water (often with a small amount of acid like formic acid for better peak shape) and gradually increasing the proportion of an organic solvent like acetonitrile or methanol.
- **Detection:** Use a Diode Array Detector (DAD) or an Evaporative Light Scattering Detector (ELSD) to monitor the elution profile.[\[2\]](#)
- **Analysis:** The purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Objective: To confirm the chemical structure of **10-O-Vanilloylaucubin**.

Methodology:

- **Sample Preparation:** Dissolve a few milligrams of the purified compound in a deuterated solvent (e.g., DMSO-d₆, CD₃OD).
- **¹H NMR Spectroscopy:** Acquire a one-dimensional proton NMR spectrum to observe the chemical shifts, coupling constants, and integration of all proton signals.

- ^{13}C NMR Spectroscopy: Obtain a one-dimensional carbon NMR spectrum to identify the chemical shifts of all carbon atoms.
- 2D NMR Spectroscopy: Perform two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to establish the connectivity between protons and carbons, and to unambiguously assign all signals to their respective atoms in the molecule.

Mass Spectrometry (MS) for Molecular Weight and Formula Determination

Objective: To determine the exact mass and molecular formula of **10-O-Vanilloylaucubin**.

Methodology:

- Sample Introduction: Introduce a solution of the sample into the mass spectrometer, typically via an electrospray ionization (ESI) source coupled to a liquid chromatography system (LC-MS).
- Ionization: Use ESI in either positive or negative ion mode to generate molecular ions or adducts.
- Mass Analysis: Employ a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument, to measure the mass-to-charge ratio (m/z) of the ions with high accuracy.
- Data Analysis: The exact mass measurement allows for the determination of the elemental composition and confirmation of the molecular formula. Tandem mass spectrometry (MS/MS) can be used to induce fragmentation and provide further structural information.

Infrared (IR) Spectroscopy for Functional Group Identification

Objective: To identify the functional groups present in **10-O-Vanilloylaucubin**.

Methodology:

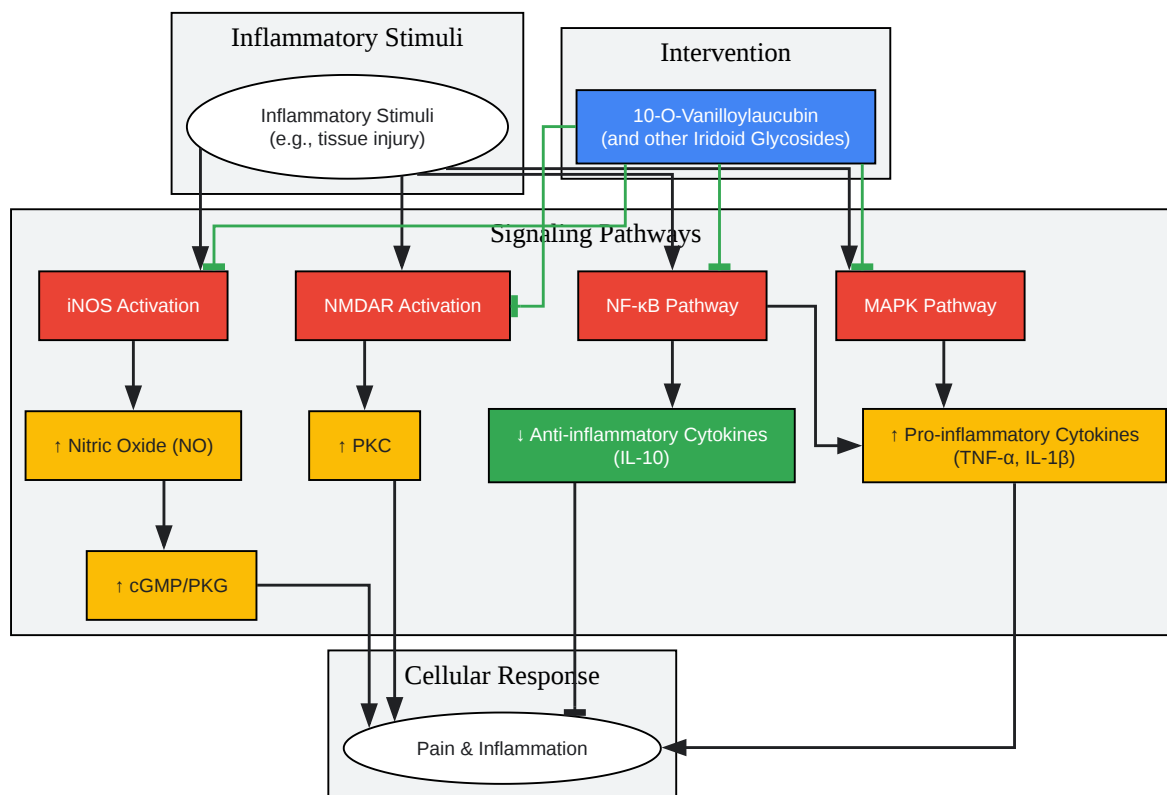
- **Sample Preparation:** Prepare the sample as a KBr (potassium bromide) pellet by mixing a small amount of the powdered compound with dry KBr and pressing it into a thin disk. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the powder directly onto the ATR crystal.
- **Spectral Acquisition:** Record the infrared spectrum over the range of approximately 4000 to 400 cm^{-1} .
- **Data Analysis:** Identify the characteristic absorption bands corresponding to the various functional groups in the molecule.

Biological Activities and Potential Signaling Pathways

10-O-Vanilloylaucubin has been reported to exhibit several biological activities, including analgesic, anticancer, and antioxidant effects. The underlying molecular mechanisms are likely similar to those of other iridoid glycosides.

Analgesic and Anti-inflammatory Effects

Iridoid glycosides are known to possess analgesic and anti-inflammatory properties. The proposed mechanisms involve the modulation of key signaling pathways involved in pain and inflammation.

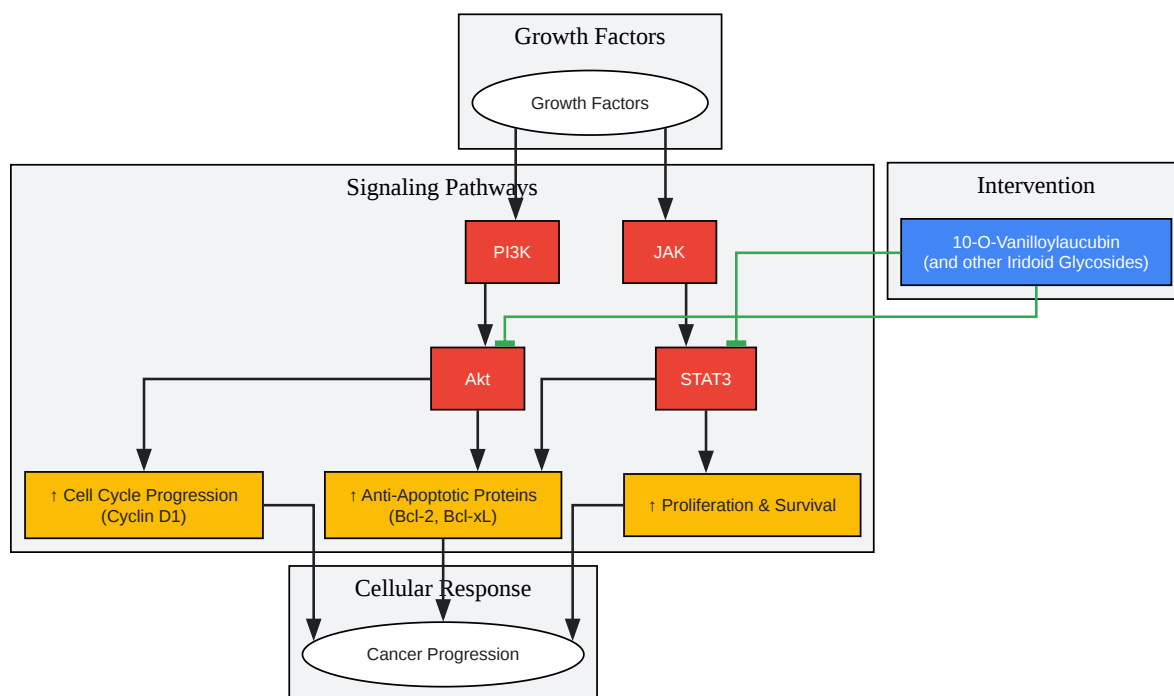


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Caption: Proposed analgesic and anti-inflammatory signaling pathways modulated by iridoid glycosides.

Anticancer Activity

Iridoid glycosides have demonstrated potential anticancer effects by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Key signaling pathways implicated in these effects are the PI3K/Akt and STAT3 pathways.

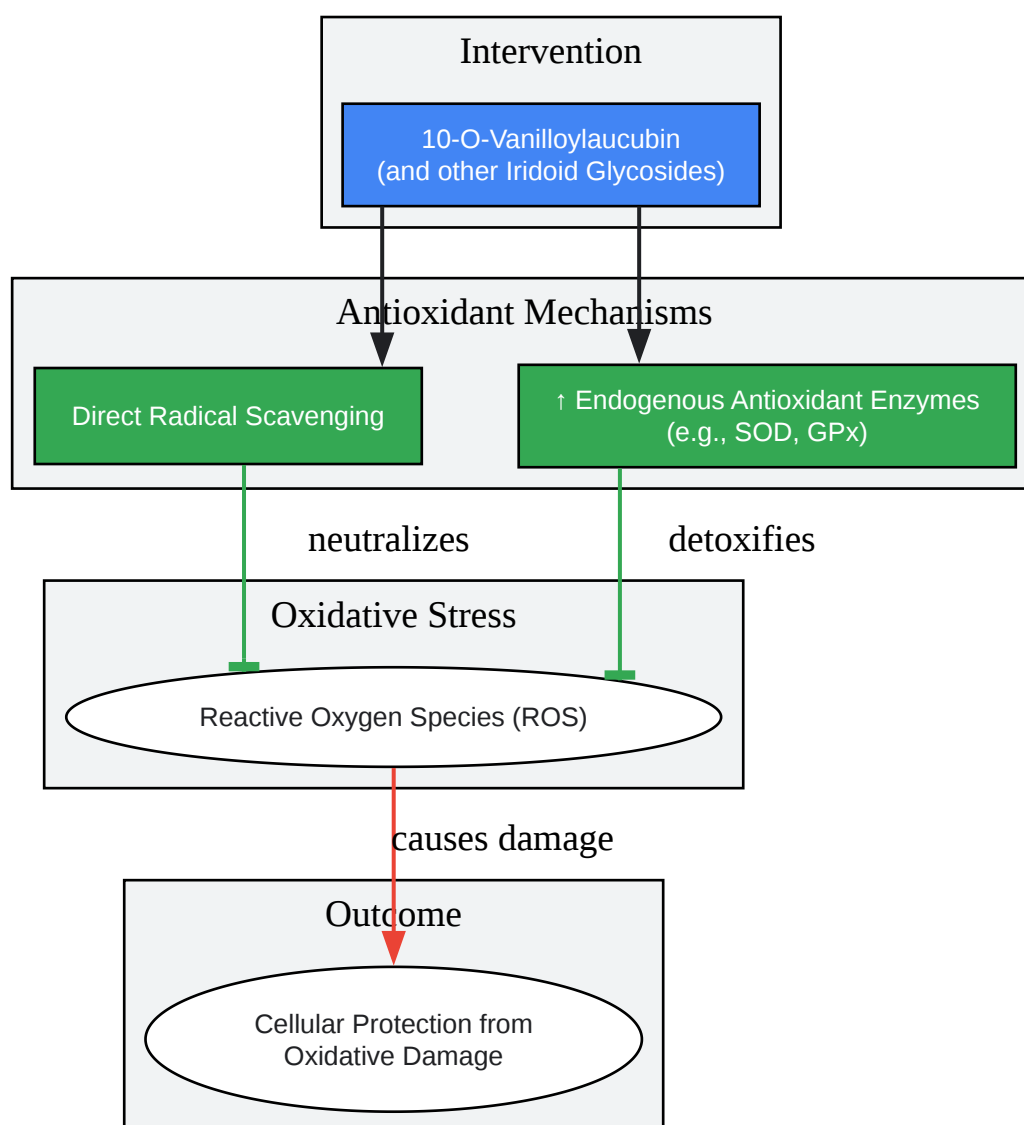


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Caption: Potential anticancer signaling pathways targeted by iridoid glycosides.

Antioxidant Mechanism

The antioxidant activity of iridoid glycosides is attributed to their ability to scavenge free radicals and to enhance the endogenous antioxidant defense systems.



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Caption: Antioxidant mechanisms of iridoid glycosides.

Conclusion

10-O-Vanilloylaucubin is an iridoid glycoside with a well-defined chemical structure and promising biological activities. While detailed quantitative physicochemical and spectroscopic data are not widely available, this guide provides a foundational understanding of its properties based on available information and the characteristics of the iridoid glycoside class. The outlined experimental protocols offer a starting point for researchers aiming to further characterize this compound. The potential modulation of key signaling pathways in pain,

inflammation, and cancer suggests that **10-O-Vanilloylaucubin** warrants further investigation as a potential therapeutic agent. Future research should focus on the experimental determination of its complete physicochemical profile and the elucidation of its specific molecular mechanisms of action.

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